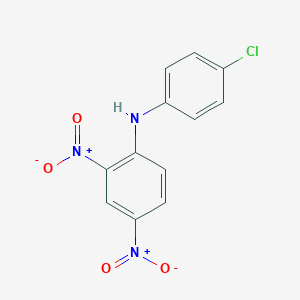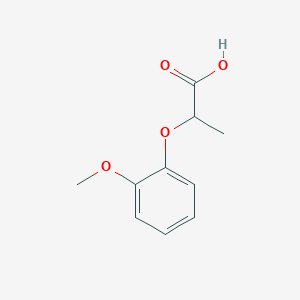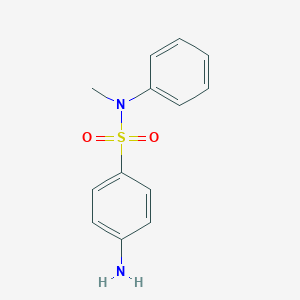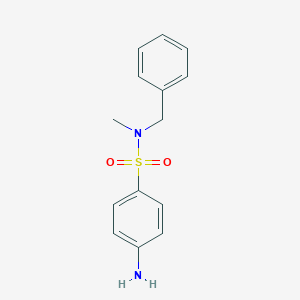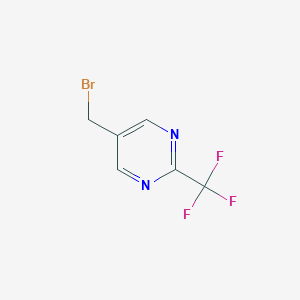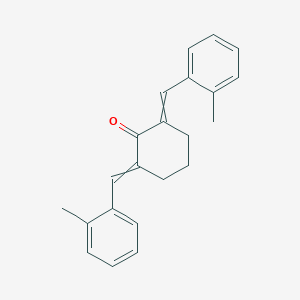
2,6-Bis((2-methylphenyl)methylene)cyclohexan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Bis((2-methylphenyl)methylene)cyclohexan-1-one is a synthetic compound that has gained attention in the scientific community due to its potential applications in research. This compound is also known as bis(2-methylbenzylidene)cyclohexanone or BMBC, and it belongs to the family of chalcones.
作用机制
The mechanism of action of BMBC is not fully understood. However, studies have suggested that it may act by inhibiting certain enzymes and signaling pathways that are involved in cancer cell growth and proliferation. It may also act by modulating the expression of certain genes that are involved in cell survival and apoptosis.
生化和生理效应
BMBC has been found to have several biochemical and physiological effects. Studies have shown that it can induce cell cycle arrest and apoptosis in cancer cells. It has also been found to have anti-inflammatory and antioxidant properties. In addition, BMBC has been shown to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease.
实验室实验的优点和局限性
One of the main advantages of BMBC for lab experiments is its high potency and selectivity. This compound has been found to be effective at low concentrations, which makes it a cost-effective option for research. However, one limitation of BMBC is its low solubility in water, which can make it difficult to work with in certain experimental conditions.
未来方向
There are several future directions for research on BMBC. One area of interest is in the development of new anti-cancer drugs based on the structure of BMBC. Another potential application is in the treatment of neurodegenerative diseases such as Alzheimer's disease. Further studies are needed to fully understand the mechanism of action of this compound and to identify its potential therapeutic targets. Additionally, research is needed to optimize the synthesis and purification methods for BMBC to improve its solubility and stability.
合成方法
The synthesis of BMBC involves the condensation of 2-methylbenzaldehyde and cyclohexanone in the presence of a base catalyst such as sodium hydroxide. The reaction takes place under reflux conditions, and the final product is obtained after purification and recrystallization.
科学研究应用
BMBC has shown promising results in various scientific research applications. One of the main areas of interest is in the field of cancer research. Studies have shown that BMBC has anti-cancer properties and can inhibit the growth of cancer cells. This compound has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been found to have neuroprotective effects.
属性
CAS 编号 |
85391-70-4 |
|---|---|
产品名称 |
2,6-Bis((2-methylphenyl)methylene)cyclohexan-1-one |
分子式 |
C22H22O |
分子量 |
302.4 g/mol |
IUPAC 名称 |
2,6-bis[(2-methylphenyl)methylidene]cyclohexan-1-one |
InChI |
InChI=1S/C22H22O/c1-16-8-3-5-10-18(16)14-20-12-7-13-21(22(20)23)15-19-11-6-4-9-17(19)2/h3-6,8-11,14-15H,7,12-13H2,1-2H3 |
InChI 键 |
UTIHSBHVGKPGEM-OZNQKUEASA-N |
手性 SMILES |
CC1=CC=CC=C1/C=C/2\CCC/C(=C/C3=CC=CC=C3C)/C2=O |
SMILES |
CC1=CC=CC=C1C=C2CCCC(=CC3=CC=CC=C3C)C2=O |
规范 SMILES |
CC1=CC=CC=C1C=C2CCCC(=CC3=CC=CC=C3C)C2=O |
其他 CAS 编号 |
85391-70-4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



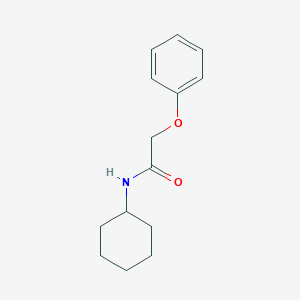

![N-[4-(2,3-Dihydro-1H-indole-1-sulfonyl)phenyl][1,1'-biphenyl]-4-carboxamide](/img/structure/B185573.png)
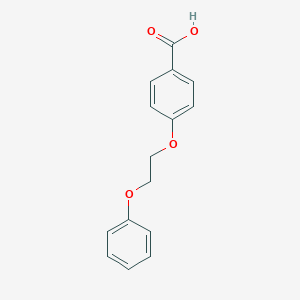
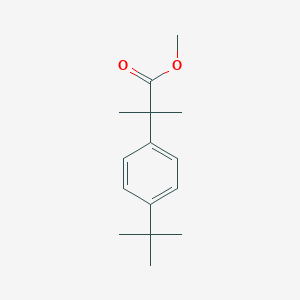
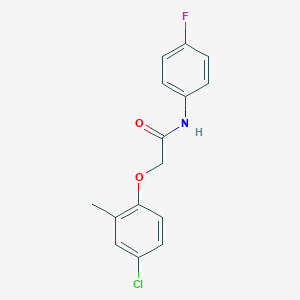
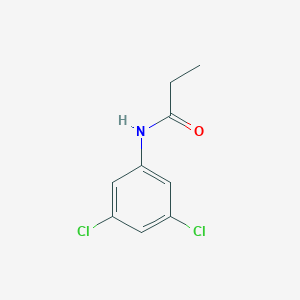
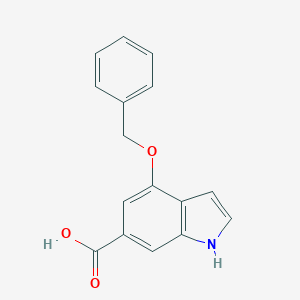
![4-[1-[2-[1-(4-Oxocyclohexa-2,5-dien-1-ylidene)ethyl]hydrazinyl]ethylidene]cyclohexa-2,5-dien-1-one](/img/structure/B185582.png)
